molecular formula C20H20N4O9S B2367930 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-07-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2367930
CAS No.: 868982-07-4
M. Wt: 492.46
InChI Key: ZVIXFSZENAGNBB-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct pharmacophores:

  • Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxyphenyl (MDP) moiety, commonly associated with interactions in cytochrome P450 enzymes and neurotransmitter modulation .
  • 3-((4-nitrophenyl)sulfonyl)oxazolidin-2-ylmethyl group: A sulfonamide-linked oxazolidinone scaffold, often linked to antibacterial activity and protease inhibition .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O9S/c25-19(21-10-13-1-6-16-17(9-13)33-12-32-16)20(26)22-11-18-23(7-8-31-18)34(29,30)15-4-2-14(3-5-15)24(27)28/h1-6,9,18H,7-8,10-12H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIXFSZENAGNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that incorporates a complex structure with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H25N3O7S
  • Molecular Weight : 475.52 g/mol
  • CAS Number : 2034341-33-6

The biological activity of this compound is primarily attributed to its oxalamide linkage and the presence of the benzo[d][1,3]dioxole moiety. These structural features suggest interactions with various biological targets, including enzymes and ion channels.

Potential Mechanisms:

  • Ion Channel Modulation : Preliminary studies indicate that compounds with similar structures can modulate transient receptor potential melastatin 8 (TRPM8) channels, which are involved in sensory perception and pain pathways.
  • Antimicrobial Activity : The oxazolidinone framework is known for its role in developing new antibiotic classes that combat resistant Gram-positive bacteria .
  • Anti-inflammatory Effects : Compounds similar to this one have been noted for their potential anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AntimicrobialExhibits activity against resistant bacteria through the oxazolidinone mechanism
TRPM8 ModulationPotential to modulate ion channels involved in sensory perception
Anti-inflammatoryMay reduce inflammation in various models
AntiproliferativeShows varying degrees of activity against cancer cell lines

Case Studies and Research Findings

Research has indicated that compounds containing the oxazolidinone structure can effectively inhibit bacterial growth and have been developed as new antibiotic agents. For instance, a study highlighted the effectiveness of oxazolidinones against strains resistant to traditional antibiotics, demonstrating a need for ongoing development in this area .

Example Studies:

  • Antimicrobial Efficacy : A study conducted on related oxazolidinones showed significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Cancer Research : Compounds structurally similar to this compound exhibited antiproliferative effects against several cancer cell lines, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Comparison

The compound shares functional motifs with several classes of bioactive molecules. Key comparisons include:

Compound Class Shared Features Divergent Features Reported Activity
Oxazolidinone derivatives 3-Substituted oxazolidinone core Lack of MDP group; simpler sulfonyl or nitro substituents Antibacterial (e.g., linezolid analogs)
Methylenedioxyphenyl (MDP) derivatives Benzodioxole ring system Absence of oxazolidinone-sulfonamide linkage CYP450 inhibition, neuroactive properties
Sulfonamide-oxalamide hybrids Sulfonyl and oxalamide linkages Varied aryl/alkyl substituents (e.g., 4-nitrophenyl vs. phenyl) Anticancer, diuretic

Research Findings and Limitations

Key Observations

  • Bioactivity gaps: Unlike well-studied oxazolidinones (e.g., linezolid), this compound’s MDP and sulfonamide groups may confer unique selectivity but require empirical validation.
  • Synthetic challenges : The steric bulk of the MDP group may complicate coupling efficiency compared to simpler benzamide derivatives .

Unresolved Questions

  • Pharmacokinetics: No data on solubility, bioavailability, or CYP450 interactions are available.

Preparation Methods

Retrosynthetic Strategy

The target compound is dissected into three primary fragments:

  • Benzo[d]dioxol-5-ylmethylamine (Fragment A)
  • 3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine (Fragment B)
  • Oxalyl chloride (Linker)

This approach minimizes side reactions during fragment assembly and allows independent optimization of each subunit.

Synthesis of Fragment A: Benzo[d]dioxol-5-ylmethylamine

Fragment A is synthesized via reductive amination of piperonal (benzo[d]dioxole-5-carbaldehyde) using ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C, yielding 89–92% purity. Alternative routes involve Hofmann degradation of the corresponding nitrile, though this method introduces scalability challenges due to intermediate instability.

Table 1: Comparative Analysis of Fragment A Synthesis

Method Reagents Yield (%) Purity (HPLC)
Reductive Amination NH4OAc, NaBH3CN 85 92
Hofmann Degradation Br2, NaOH 67 88

Synthesis of Fragment B: 3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine

Oxazolidine Ring Formation

The oxazolidine core is constructed via cyclization of 2-amino-1,3-propanediol with formaldehyde in toluene under reflux, achieving 78% yield. Ring closure is confirmed by $$^{1}\text{H NMR}$$ (δ 4.25 ppm, multiplet for oxazolidine protons).

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Sulfonylation is performed using 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as a base. The reaction proceeds at −10°C to prevent nitro group reduction, yielding 82% of the sulfonylated intermediate.

Table 2: Sulfonylation Optimization

Base Temp (°C) Yield (%) Byproducts
Triethylamine −10 82 <5% desulfonylation
Pyridine 0 74 12% hydrolysis

Oxalamide Coupling and Final Assembly

Activation of Oxalic Acid

Oxalyl chloride (1.5 equiv) in tetrahydrofuran (THF) is used to generate the reactive oxalyl dichloride intermediate. Excess thionyl chloride is removed under reduced pressure to prevent side reactions.

Sequential Amine Coupling

Fragment A is coupled first at −15°C in THF, followed by Fragment B at 0°C. The use of N,N-diisopropylethylamine (DIPEA) ensures optimal pH for amide bond formation, with a total coupling yield of 71%.

Table 3: Coupling Efficiency Under Varied Conditions

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DCM 25 65
Oxalyl chloride/DIPEA THF 0 71

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted sulfonamide and oxazolidine byproducts. Final recrystallization from ethanol/water (4:1) enhances purity to >98%.

Spectroscopic Validation

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d6): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-NO2), 6.85 (s, 1H, benzodioxole), 4.25 (m, 2H, oxazolidine)
  • HRMS (ESI): m/z calc. for C22H21N3O8S [M+H]+: 512.1124; found: 512.1128

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group predisposes the sulfonamide to hydrolysis. Conducting sulfonylation at subzero temperatures and using anhydrous solvents mitigates this issue.

Oxazolidine Ring Opening

Acidic conditions during coupling may rupture the oxazolidine ring. Buffering with DIPEA maintains a pH > 8, preserving ring integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of benzo[d][1,3]dioxol-5-ylmethylamine and sulfonated oxazolidine precursors under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 2 : Coupling via oxalyl chloride intermediates in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), with triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
    • Critical Parameters : Reaction temperatures (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products like hydrolyzed oxalamides .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and oxazolidine methylene groups (δ 3.5–4.2 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch from sulfonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Standard Protocols :

  • Anticancer Screening : Dose-response assays (CCRF-CEM, MIA PaCa-2 cell lines) with IC₅₀ calculation via MTT or Alamar Blue .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine) .
  • Binding Studies : Surface plasmon resonance (SPR) for real-time affinity measurements (KD values) .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Optimization Strategies :

  • Solvent Choice : Replace DMF with tetrahydrofuran (THF) to reduce viscosity and improve mixing .
  • Catalysis : Use Pd/C or DMAP to accelerate coupling steps .
  • In-line Monitoring : FTIR or HPLC to track reaction progress and intermediate stability .
    • Challenges : Sulfonyl oxazolidine intermediates are moisture-sensitive; rigorous drying of glassware and solvents is critical .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Root Causes :

  • Batch Variability : Impurities (e.g., residual DMF) can suppress activity; validate purity via HPLC (>95%) .
  • Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) may alter cellular uptake .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines) and use reference compounds in parallel .

Q. What mechanistic hypotheses explain its potential anticancer activity?

  • Proposed Mechanisms :

  • DNA Intercalation : Planar benzo[d][1,3]dioxole moiety may bind minor grooves, disrupting replication .
  • Kinase Inhibition : Sulfonyl oxazolidine groups mimic ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Apoptosis Induction : Upregulation of caspase-3/7 observed in treated leukemia cells .
    • Validation Tools : siRNA knockdown of target genes or co-crystallization with putative targets .

Q. How does solubility impact formulation for in vivo studies?

  • Solubility Profiling :

  • Aqueous Solubility : Typically low (<10 µM); use co-solvents (e.g., DMSO/PEG 400) or liposomal encapsulation .
  • LogP Estimation : Predicted ~3.5 (via ChemDraw), indicating moderate hydrophobicity .
    • In Vivo Models : Pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma concentrations .

Q. What structural modifications enhance selectivity for specific biological targets?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzo[d][1,3]dioxole Substitution : Electron-withdrawing groups (e.g., -NO₂) improve DNA affinity but reduce solubility .
  • Oxazolidine Ring Modifications : Replacing sulfonyl with carbonyl groups alters kinase selectivity .
    • Computational Tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses .

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